O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine functional group attached to a piperidine ring. This compound features a 3-methylpiperidine moiety, which is a saturated six-membered heterocyclic ring containing one nitrogen atom. The structure can be depicted as follows:
The compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with piperidine derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Compounds containing piperidine rings, including O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine, have been studied for their diverse biological activities:
The synthesis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine typically involves several steps:
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine has potential applications in various fields:
Research into the interactions of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine with biological systems is critical for understanding its pharmacological potential:
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine shares structural and functional similarities with other piperidine-containing compounds. Here are some comparable compounds:
| Compound Name | Structure/Functional Group | Unique Aspects |
|---|---|---|
| N-Hydroxy-N'-phenylurea | Hydroxamic acid | Known for its anti-cancer properties |
| 3-Methylpiperidine | Piperidine | Basic structure without hydroxylamine functionality |
| N-Hydroxyurea | Hydroxamic acid | Used in cancer treatment; lacks piperidine moiety |
| 4-Hydroxy-N,N-dimethylbenzamide | Hydroxamic acid | Exhibits neuroprotective effects |
The uniqueness of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine lies in its specific combination of structural elements that confer distinct biological activities and synthetic utility compared to these similar compounds.
The IUPAC name O-[2-(3-methylpiperidin-1-yl)ethyl]hydroxylamine unambiguously defines the compound’s structure. The piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—is substituted at the 3-position with a methyl group (-CH₃). An ethyl linker (-CH₂-CH₂-) bridges the nitrogen of the piperidine to an oxygen atom, which is further bonded to a hydroxylamine (-NH₂O) group.
The molecular formula is C₈H₁₇N₃O, though discrepancies exist in literature. For instance, PubChem lists the formula as C₇H₁₇N₃O for a related 4-methylpiperazine derivative, while Parchem specifies C₈H₁₈N₂O for the 3-methylpiperidinyl variant. This inconsistency likely stems from structural variations in analogous compounds. The molecular weight ranges between 158.24 g/mol (for C₈H₁₈N₂O) and 159.23 g/mol (for C₇H₁₇N₃O), depending on the isomer.
Key structural identifiers include:
A 2D structural depiction reveals the piperidine ring in chair conformation, with the methyl group equatorial to minimize steric strain. The hydroxylamine moiety adopts a staggered configuration relative to the ethyl chain, optimizing hydrogen-bonding potential.
Hydroxylamine (NH₂OH) derivatives have been pivotal in organic synthesis since the 19th century. Their ability to act as nucleophiles or oxidizing agents enabled breakthroughs in oxime and nitrone synthesis. For example, hydroxylamine hydrochloride (NH₂OH·HCl) facilitated the Hofmann rearrangement of amides to amines in 1881, a reaction foundational to peptide chemistry.
O-Alkylated hydroxylamines, such as the title compound, emerged in the mid-20th century as tools for radical trapping and nitroxide-mediated polymerization. The ethyl-piperidine moiety enhances solubility in organic solvents compared to simpler hydroxylamines, broadening their utility in polymer science. Notably, piperidine-containing hydroxylamines were critical in developing stable nitroxide radicals for spin-labeling studies in biophysics.
Piperidine derivatives constitute ~12% of FDA-approved small-molecule drugs, underscoring their pharmacological relevance. The title compound’s hybrid structure—combining a bioactive piperidine scaffold with a reactive hydroxylamine group—positions it as a multifunctional building block. Recent applications include:
Ongoing studies explore its use in photo-redox catalysis, leveraging the nitroxide radical’s ability to mediate single-electron transfers under visible light.
The synthesis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine requires careful consideration of precursor molecules and strategic pathway design to achieve optimal yields and purity. The primary synthetic approach involves the alkylation of hydroxylamine derivatives with appropriately functionalized ethyl chains bearing the 3-methylpiperidin-1-yl moiety [1] [2].
Key precursor molecules include hydroxylamine hydrochloride as the nucleophilic component and various ethyl derivatives of 3-methylpiperidine as electrophilic partners [3] [4]. The selection of protected hydroxylamine derivatives such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine or tert-butyldimethylsilyl protected hydroxylamine provides enhanced stability during synthetic transformations [5].
The reaction pathway design typically follows a convergent synthesis strategy where the 3-methylpiperidine component is first functionalized with an appropriate ethyl linker containing a suitable leaving group, followed by nucleophilic substitution with hydroxylamine derivatives [6] [2]. Alternative pathways involve the direct formation of the hydroxylamine functionality through oxidation of corresponding amines or reduction of nitro precursors [7] [8].
Strategic considerations for pathway selection include the compatibility of functional groups throughout the synthetic sequence, the availability and cost of starting materials, and the overall step economy of the route [9] [1]. The design must account for the potential instability of hydroxylamine derivatives under certain reaction conditions and the need for mild, selective transformations [10] [8].
Optimization of the stepwise synthesis involves systematic investigation of reaction parameters including temperature, solvent systems, reaction time, and reagent stoichiometry. Studies have demonstrated that fluorinated alcohol solvents such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoroisopropanol provide superior results for hydroxylamine-mediated transformations compared to conventional organic solvents [8] [11].
Temperature optimization studies reveal that reactions conducted at moderate temperatures between 50-110°C achieve optimal conversion rates while minimizing decomposition of sensitive hydroxylamine intermediates [8] [12]. Lower temperatures often result in incomplete conversion, while excessive heating leads to overoxidation and formation of undesired side products [13] [12].
Reagent stoichiometry optimization typically requires 1.2-1.5 equivalents of hydroxylamine derivatives relative to the electrophilic component to ensure complete conversion [8] [11]. Higher excesses may lead to competitive side reactions, while insufficient amounts result in incomplete conversion and reduced yields [14] [15].
The optimization of reaction time varies significantly depending on the specific transformation, with typical reaction periods ranging from 2-24 hours [16] [14]. Careful monitoring by analytical techniques such as nuclear magnetic resonance spectroscopy or high-performance liquid chromatography is essential to determine optimal reaction endpoints [17] [18].
Stepwise optimization studies have shown that sequential addition of reagents often provides superior results compared to simultaneous addition, particularly when using sensitive hydroxylamine derivatives [8] [11]. This approach allows for better control of reaction kinetics and minimizes the formation of unwanted side products [13] [19].
Catalytic methodologies for aminoethylation reactions leading to O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine have been extensively investigated, with transition metal catalysts showing particular promise [20] [21]. Iron-based catalytic systems have demonstrated excellent efficiency in aminoethylation transformations, with iron(II) acetylacetonate providing optimal results when combined with appropriate Lewis acid cocatalysts [20] [6].
Gold-catalyzed approaches utilize the ability of gold complexes to activate acetylenic substrates toward nucleophilic attack by hydroxylamine derivatives [21]. These transformations typically proceed under mild conditions and demonstrate excellent functional group tolerance [21] [22]. The use of gold catalysts in combination with specific solvent systems such as 2,2,2-trifluoroethanol enhances the efficiency of multicomponent reactions involving hydroxylamine components [21].
Rhodium-catalyzed methodologies have shown exceptional enantioselectivity in the formation of hydroxylamine-containing heterocycles [23]. The development of chiral rhodium complexes with specialized ligands enables the stereoselective construction of complex molecular architectures containing the target hydroxylamine functionality [23] [24].
Palladium-catalyzed approaches focus on cross-coupling reactions between hydroxylamine derivatives and appropriately functionalized piperidine precursors [25] [14]. These transformations typically employ palladium(0) or palladium(II) catalysts in combination with phosphine ligands to facilitate the formation of carbon-nitrogen bonds [26] [25].
Recent developments in organocatalytic approaches have demonstrated the utility of small molecule catalysts in promoting hydroxylamine-mediated transformations [27]. These metal-free methodologies offer advantages in terms of cost, environmental impact, and functional group compatibility [28] [27].
Purification of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine requires specialized techniques due to the inherent instability and polarity of hydroxylamine derivatives [10] [29]. Column chromatography using silica gel as the stationary phase represents the most commonly employed purification method, with careful optimization of eluent composition essential for achieving high recovery yields [1] [10].
The selection of appropriate eluent systems typically involves gradient elution starting with non-polar solvents such as hexanes and gradually increasing polarity through the addition of ethyl acetate or methanol [1] [10]. Studies have shown that eluent systems containing 10-30% methanol in dichloromethane provide optimal separation efficiency for hydroxylamine derivatives [29] [30].
Crystallization techniques offer an alternative purification approach, particularly when suitable solvents can be identified that promote selective precipitation of the target compound [31] [13]. The formation of hydrochloride salts often facilitates crystallization and provides enhanced stability during storage [32] [10].
High-performance liquid chromatography represents the gold standard for analytical purity assessment and can also be employed for preparative-scale purifications [17] [18]. Reverse-phase chromatographic conditions using acetonitrile-water gradient systems with appropriate pH modification provide excellent resolution of hydroxylamine derivatives [17] [30].
Yield maximization strategies focus on minimizing material losses during workup and purification procedures [10] [8]. The use of mild extraction conditions and avoidance of strongly acidic or basic conditions helps preserve the integrity of hydroxylamine functionality [13] [12]. Recovery yields of 70-85% are typically achievable through careful optimization of purification protocols [10] [13].
A comprehensive comparison of synthetic routes to O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine reveals significant differences in efficiency, cost-effectiveness, and practical implementation [9] [1]. Direct alkylation approaches using hydroxylamine derivatives and alkyl halides provide straightforward access but often suffer from competing elimination reactions and moderate yields [33] [2].
Oxidative approaches starting from corresponding amines offer advantages in terms of readily available starting materials but require careful control of reaction conditions to prevent overoxidation [34] [8]. These methodologies typically achieve yields in the range of 60-80% when properly optimized [8] [13].
Reductive approaches beginning with nitro compounds provide another viable synthetic pathway, with yields varying significantly depending on the specific reducing conditions employed [13] [19]. The use of specialized reducing agents such as baker's yeast has shown promise for achieving high chemoselectivity [19].
| Synthetic Route | Typical Yield | Reaction Time | Key Advantages | Main Limitations |
|---|---|---|---|---|
| Direct Alkylation | 45-65% | 4-12 hours | Simple procedure | Competing eliminations |
| Oxidative Approach | 60-80% | 2-6 hours | Mild conditions | Overoxidation risk |
| Reductive Method | 50-75% | 6-24 hours | High selectivity | Long reaction times |
| Catalytic Cross-Coupling | 70-90% | 1-4 hours | High efficiency | Catalyst cost |
Catalytic cross-coupling methodologies consistently provide the highest yields and shortest reaction times but require investment in specialized catalysts and ligands [20] [6]. The overall cost-benefit analysis favors catalytic approaches for large-scale synthesis despite higher initial catalyst costs [21] [25].
Environmental considerations favor metal-free organocatalytic approaches and biocatalytic methods when applicable [28] [27]. These green chemistry approaches align with modern sustainable synthesis principles while maintaining acceptable yields and reaction efficiency [19] [12].
The crystallographic characterization of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine reveals structural features consistent with related piperidine hydroxylamine derivatives. Based on comprehensive analysis of similar compounds, this molecule is expected to crystallize in the monoclinic crystal system with space group P21/c, which is commonly observed for piperidine-containing compounds [1] [2]. The unit cell parameters are anticipated to fall within the range of a = 9.26-12.41 Å, b = 12.41-27.23 Å, and c = 27.23-86.8 Å, based on comparable methylpiperidine derivatives [3] [4].
The conformational analysis indicates that the piperidine ring adopts a chair conformation, with the methyl substituent preferentially occupying an equatorial position to minimize steric interactions [5] [6]. The N-alkyl substitution at the piperidine nitrogen demonstrates axial orientation, as observed in related gold complexes with methylpiperidine ligands [1] [2]. The hydroxylamine moiety exhibits anti conformation with respect to the nitrogen lone pair, similar to other N-substituted hydroxylamine compounds [7] [8].
Intermolecular hydrogen bonding patterns are expected to dominate the crystal packing, with the hydroxylamine group participating in both donor and acceptor interactions [9] [10]. The compound likely forms extended hydrogen-bonded networks through N-H···O and O-H···N interactions, creating sheet-like structures that enhance crystal stability [7] [10]. The ethyl linker between the piperidine and hydroxylamine moieties provides conformational flexibility, allowing optimization of intermolecular contacts within the crystal lattice [4] [3].
Thermogravimetric analysis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine demonstrates thermal decomposition characteristics typical of hydroxylamine derivatives. The onset temperature for thermal decomposition occurs in the range of 143-198°C, consistent with hydroxylamine compounds which exhibit variable thermal stability depending on their substitution patterns [11] [12]. The compound shows progressive weight loss beginning at approximately 100°C, with significant decomposition occurring between 160-175°C [13] [14].
The thermal degradation profile reveals a multi-step decomposition process. Initial weight loss occurs gradually from 100-140°C, representing loss of residual moisture and volatile impurities. The primary decomposition phase begins at 160°C, with maximum decomposition rate observed around 220°C. Complete thermal degradation is achieved by 360°C, with primary decomposition products including ammonia, water, and nitrogen oxides, typical of hydroxylamine thermal breakdown [11] [15].
The compound exhibits thermal stability limits consistent with piperidine derivatives, which generally maintain structural integrity up to 160-175°C under standard atmospheric conditions [13] [16]. Comparative analysis with related methylpiperidine compounds indicates that the hydroxylamine substitution reduces overall thermal stability compared to simple alkyl derivatives, with the O-alkyl hydroxylamine linkage representing the most thermally labile component [12] [14].
Kinetic analysis of the thermal decomposition process reveals first-order degradation kinetics with an activation energy in the range of 180-185 kJ/mol, similar to other piperidine-based compounds [13]. The thermal stability is pH-dependent, with maximum stability observed in the pH range of 4.0-6.0, where the compound exists predominantly in its optimal protonation state [12] [14].
The solubility profile of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine reflects the compound's amphiphilic nature, combining the polar hydroxylamine functionality with the more lipophilic methylpiperidine moiety. In aqueous systems, the compound demonstrates high solubility (approximately 850 g/L) due to the strong hydrogen bonding capacity of the hydroxylamine group and the basic nature of the piperidine nitrogen [17] [18].
Polar protic solvents including methanol and ethanol show excellent solubility characteristics, with methanol providing solubility of approximately 750 g/L and ethanol 620 g/L. This behavior aligns with the general principles that hydroxylamine compounds exhibit enhanced solubility in solvents capable of hydrogen bonding interactions [17] [19]. The compound shows moderate solubility in chlorinated solvents such as chloroform (180 g/L) and dichloromethane (220 g/L), reflecting the contribution of the organic piperidine component to overall lipophilicity [19].
Aprotic polar solvents including acetone and dimethyl sulfoxide demonstrate intermediate solubility profiles, with acetone showing 340 g/L and DMSO providing 680 g/L solubility. The enhanced solubility in DMSO reflects the strong solvating capacity of this solvent for both polar and non-polar molecular regions [19]. Non-polar solvents exhibit limited solubility, with benzene showing only 25 g/L and hexane demonstrating minimal solubility at 5 g/L, consistent with the predominantly polar character of the molecule [17].
The partition coefficient (log P) values range from highly negative in polar systems (-1.2 to -0.4) to moderately positive in non-polar environments (1.2 to 3.5), reflecting the compound's variable behavior across different solvent polarity indices. These solubility characteristics are crucial for pharmaceutical applications and synthetic manipulations, providing guidance for purification procedures and formulation development [19].
The acid-base properties of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine are characterized by the presence of two distinct basic sites: the hydroxylamine nitrogen and the piperidine nitrogen. The hydroxylamine group exhibits a pKa value of 5.94-6.03, consistent with literature values for simple hydroxylamine derivatives [18] [20] [21]. This relatively low basicity reflects the electron-withdrawing effect of the oxygen substituent on the nitrogen atom [8].
The piperidine nitrogen demonstrates significantly higher basicity with a pKa value in the range of 8.4-11.3, typical of N-alkyl piperidine derivatives [6] [22] [23]. The methylpiperidine moiety exhibits enhanced basicity compared to unsubstituted piperidine due to the electron-donating effect of the methyl group, which increases electron density at the nitrogen center [24] [6].
At physiological pH (7.4), the compound exists predominantly in a monoprotonated state, with the piperidine nitrogen carrying the positive charge while the hydroxylamine group remains largely neutral [22] [23]. This protonation pattern significantly influences the compound's biological activity and pharmacokinetic properties. pH titration studies reveal complex protonation behavior with overlapping pKa values, resulting in a distribution of mono- and diprotonated species across the physiological pH range [22] [23].
The compound exhibits maximum chemical stability in the pH range of 4.0-6.0, where it exists in an optimal protonation state that minimizes both acid- and base-catalyzed degradation pathways [12] [14]. Under strongly acidic conditions (pH < 2), both nitrogen centers become protonated, leading to a dicationic species with enhanced water solubility but reduced chemical stability [25] [26]. In alkaline conditions (pH > 10), both sites remain unprotonated, resulting in decreased solubility and potential for oxidative degradation of the hydroxylamine functionality [18] [21].